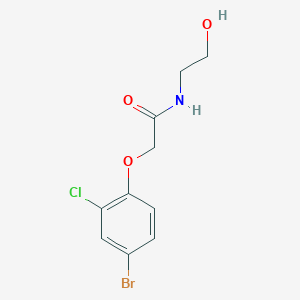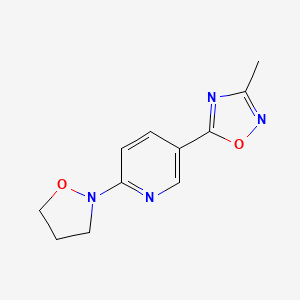![molecular formula C14H19Cl2NO5 B4929423 N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate, also known as Bupropion, is a medication used for treating depression and smoking cessation. It belongs to the class of aminoketones and is structurally similar to amphetamines. Bupropion is a potent antidepressant and is known for its unique mechanism of action.
Applications De Recherche Scientifique
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has been extensively studied for its antidepressant and smoking cessation properties. It has been found to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is also used as a smoking cessation aid and has been found to be effective in reducing the urge to smoke and the symptoms of nicotine withdrawal.
Mécanisme D'action
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate's mechanism of action is not fully understood, but it is believed to involve the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which is thought to be responsible for its antidepressant and smoking cessation properties.
Biochemical and Physiological Effects:
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate also increases the levels of beta-endorphins, which are involved in the regulation of pain and stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several advantages for lab experiments. It has a unique mechanism of action, which makes it a valuable tool for studying the neurobiology of depression and addiction. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is also relatively safe and well-tolerated, which makes it a suitable candidate for clinical trials. However, N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully monitored. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate can also interact with other medications, which can complicate the interpretation of results.
Orientations Futures
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several potential future directions. It could be used as a tool for studying the neurobiology of depression and addiction. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate could also be used in combination with other medications to enhance their efficacy. Additionally, N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate could be used as a treatment for other psychiatric disorders, such as anxiety and post-traumatic stress disorder.
Conclusion:
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is a potent antidepressant and smoking cessation medication. It has a unique mechanism of action and several biochemical and physiological effects. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several advantages for lab experiments, but it also has some limitations. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several potential future directions, and it could be a valuable tool for studying the neurobiology of depression and addiction.
Méthodes De Synthèse
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is synthesized by the reaction of 2,6-dichlorophenol with 2-chloroethylamine, followed by the reaction with butyraldehyde. The resulting product is then converted to the oxalate salt form. The synthesis of N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is a complex process, and it requires careful handling of chemicals and precise conditions.
Propriétés
IUPAC Name |
N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.C2H2O4/c1-2-3-7-15-8-9-16-12-10(13)5-4-6-11(12)14;3-1(4)2(5)6/h4-6,15H,2-3,7-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHDJGQSJQTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=CC=C1Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)

![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)

![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929449.png)